1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride
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Overview
Description
1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro-hydroxypropyl group attached to an amino-phenyl ethanone structure, which is further stabilized by the hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride typically involves the reaction of 4-aminoacetophenone with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The chloro-hydroxypropyl group may play a role in binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone
- 1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]propanone
- 1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]butanone
Uniqueness
1-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the chloro-hydroxypropyl group and the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-8(14)9-2-4-10(5-3-9)13-7-11(15)6-12;/h2-5,11,13,15H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECVPOBRCXIUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCC(CCl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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